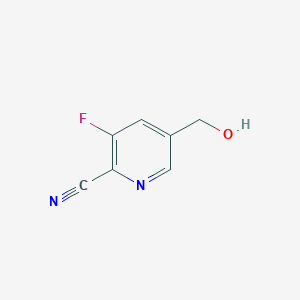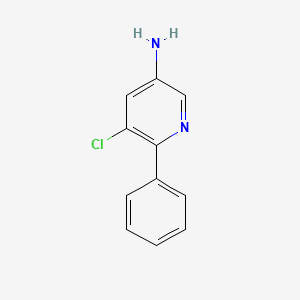![molecular formula C11H7FN2 B12969312 8-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12969312.png)
8-Fluoropyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring. The fluorine atom at the 8th position adds unique properties to this compound, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-Fluoropyrrolo[1,2-a]quinoxaline can be achieved through several methods, primarily involving the cyclization of functionalized pyrroles and quinoxalines. One common approach involves the reaction of 1-(2-aminophenyl)pyrrole with fluorinated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as iron chloride (FeCl3) and a solvent like chloroform . The reaction typically requires refluxing for several hours to ensure complete cyclization and formation of the desired product.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
8-Fluoropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: The fluorine atom at the 8th position can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups at the 8th position.
Scientific Research Applications
8-Fluoropyrrolo[1,2-a]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of protein kinases, which play crucial roles in cell signaling and regulation . By binding to the active site of these enzymes, the compound can modulate their activity and influence various cellular processes.
Comparison with Similar Compounds
8-Fluoropyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxaline: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atom.
4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline: A derivative with a chlorine atom at the 4th position, which may exhibit different reactivity and biological activity.
Pyrrolo[2,3-b]quinoxaline: A structural isomer with the pyrrole ring fused at a different position, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its electronic properties, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
8-fluoropyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-8-3-4-10-11(6-8)14-5-1-2-9(14)7-13-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFXOWUJWRXGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
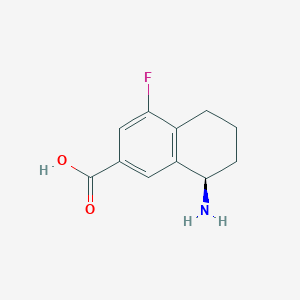
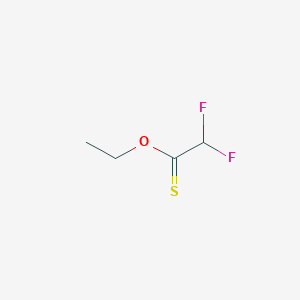
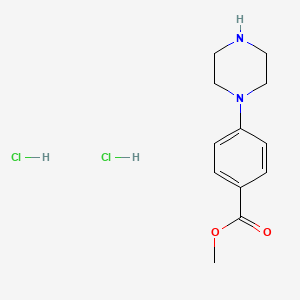

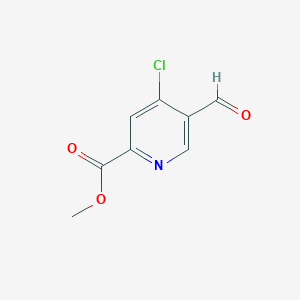
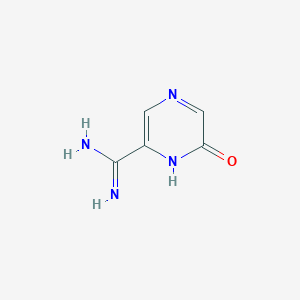
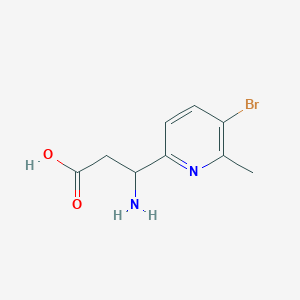
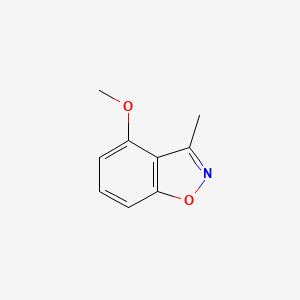
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12969279.png)

![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B12969289.png)
